molecular formula C8H7Cl2FO2S B13638572 1-(3-Chloro-4-fluorophenyl)ethane-1-sulfonyl chloride

1-(3-Chloro-4-fluorophenyl)ethane-1-sulfonyl chloride

Cat. No.: B13638572
M. Wt: 257.11 g/mol
InChI Key: UEXPKYZDGFONPN-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-fluorophenyl)ethane-1-sulfonyl chloride is an organic compound characterized by the presence of a chloro and fluoro substituent on a phenyl ring, an ethane backbone, and a sulfonyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-4-fluorophenyl)ethane-1-sulfonyl chloride typically involves the sulfonylation of 1-(3-Chloro-4-fluorophenyl)ethane. This can be achieved by reacting the starting material with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and stringent quality control measures ensures consistency in the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-4-fluorophenyl)ethane-1-sulfonyl chloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols.

    Solvents: Dichloromethane, tetrahydrofuran.

    Catalysts: Base catalysts like triethylamine can be used to facilitate substitution reactions.

Major Products:

    Sulfonamides: Formed by reaction with amines.

    Sulfonate Esters: Formed by reaction with alcohols.

    Sulfonothioates: Formed by reaction with thiols.

Scientific Research Applications

1-(3-Chloro-4-fluorophenyl)ethane-1-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-fluorophenyl)ethane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form strong covalent bonds with nucleophiles, leading to the formation of various sulfonyl derivatives .

Comparison with Similar Compounds

Uniqueness: 1-(3-Chloro-4-fluorophenyl)ethane-1-sulfonyl chloride is unique due to its sulfonyl chloride group, which imparts distinct reactivity compared to its amine or hydroxyl analogs. This makes it particularly useful in the synthesis of sulfonyl derivatives, which are important in various chemical and industrial applications .

Properties

Molecular Formula

C8H7Cl2FO2S

Molecular Weight

257.11 g/mol

IUPAC Name

1-(3-chloro-4-fluorophenyl)ethanesulfonyl chloride

InChI

InChI=1S/C8H7Cl2FO2S/c1-5(14(10,12)13)6-2-3-8(11)7(9)4-6/h2-5H,1H3

InChI Key

UEXPKYZDGFONPN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)F)Cl)S(=O)(=O)Cl

Origin of Product

United States

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